molecular formula C19H14Cl2F3N5OS B4371024 N~5~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~5~-METHYL-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

N~5~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~5~-METHYL-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4371024
M. Wt: 488.3 g/mol
InChI Key: CIHRPKVAGKJNGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~5~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~5~-METHYL-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrazole ring, a thieno[2,3-c]pyrazole ring, and various substituents such as dichloro, methyl, phenyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~5~-METHYL-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves multiple steps, starting with the preparation of the pyrazole and thieno[2,3-c]pyrazole intermediates. One common method for synthesizing pyrazole derivatives is through a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . The reaction conditions typically include ambient pressure and moderate temperatures.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~5~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~5~-METHYL-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N~5~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~5~-METHYL-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N5-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~5~-METHYL-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, molecular docking studies have shown that similar compounds can fit into active sites of target proteins, leading to inhibition of their activity . The compound’s structure allows it to interact with various receptors and enzymes, modulating their function and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylpyrazole
  • Trifluoromethyl-substituted pyrazoles
  • Thieno[2,3-c]pyrazole derivatives

Uniqueness

N~5~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~5~-METHYL-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of substituents and ring structures, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the dichloro and phenyl groups contribute to its reactivity and potential interactions with biological targets.

Properties

IUPAC Name

N-[(4,5-dichloro-1-methylpyrazol-3-yl)methyl]-N-methyl-1-phenyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2F3N5OS/c1-27(9-12-14(20)16(21)28(2)25-12)17(30)13-8-11-15(19(22,23)24)26-29(18(11)31-13)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHRPKVAGKJNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)CN(C)C(=O)C2=CC3=C(S2)N(N=C3C(F)(F)F)C4=CC=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~5~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~5~-METHYL-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~5~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~5~-METHYL-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~5~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~5~-METHYL-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~5~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~5~-METHYL-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
N~5~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~5~-METHYL-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~5~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~5~-METHYL-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

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